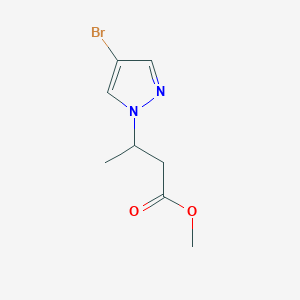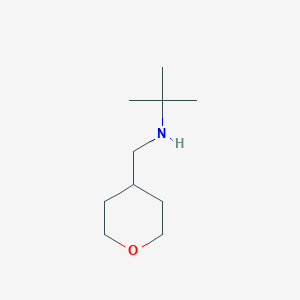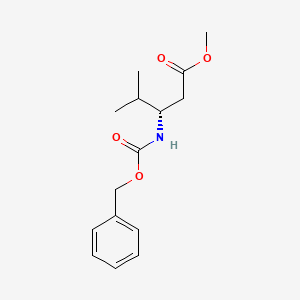![molecular formula C9H22ClN3 B1457383 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride CAS No. 1609396-51-1](/img/structure/B1457383.png)
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride is a chemical compound with the molecular formula C9H21N3·3HCl. It is commonly used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet (SDS) for “1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” can provide detailed information about its hazards and safety precautions . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
準備方法
The synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride typically involves the reaction of 1-(2-aminoethyl)piperidine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter signaling pathways, making it a valuable tool in neuropharmacological research .
類似化合物との比較
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride can be compared with similar compounds such as:
1-[2-(Dimethylamino)ethyl]piperidine: Lacks the trihydrochloride component, affecting its solubility and reactivity.
4-(Dimethylamino)piperidine: Similar structure but different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its trihydrochloride form, which enhances its solubility and stability in various applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride involves the reaction of 4-piperidone with N,N-dimethylaminoethyl chloride to form 1-[2-(Dimethylamino)ethyl]-4-piperidone, which is then reduced with sodium borohydride to form 1-[2-(Dimethylamino)ethyl]-4-piperidinol. The final step involves the reaction of 1-[2-(Dimethylamino)ethyl]-4-piperidinol with hydrochloric acid to form the trihydrochloride salt of the desired compound.", "Starting Materials": [ "4-piperidone", "N,N-dimethylaminoethyl chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with N,N-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate to form 1-[2-(Dimethylamino)ethyl]-4-piperidone.", "1-[2-(Dimethylamino)ethyl]-4-piperidone is then reduced with sodium borohydride in methanol to form 1-[2-(Dimethylamino)ethyl]-4-piperidinol.", "Finally, 1-[2-(Dimethylamino)ethyl]-4-piperidinol is reacted with hydrochloric acid to form the trihydrochloride salt of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine." ] } | |
CAS番号 |
1609396-51-1 |
分子式 |
C9H22ClN3 |
分子量 |
207.74 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;/h9H,3-8,10H2,1-2H3;1H |
InChIキー |
QHCHHSQEBUMZEA-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCC(CC1)N.Cl.Cl.Cl |
正規SMILES |
CN(C)CCN1CCC(CC1)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)





![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)



